molecular formula C11H10ClFO3 B1302649 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid CAS No. 845790-41-2

5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid

Cat. No.: B1302649
CAS No.: 845790-41-2
M. Wt: 244.64 g/mol
InChI Key: PMVIWNOQXCRBGZ-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid is a substituted valeric acid derivative featuring a phenyl ring substituted with chlorine and fluorine at the 3- and 4-positions, respectively. Its molecular formula is C₁₁H₁₀ClFO₃, with a molecular weight of 244.65 g/mol and a monoisotopic mass of 244.03025 Da . This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive ketone and carboxylic acid functional groups, which enable further derivatization .

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c12-8-6-7(4-5-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVIWNOQXCRBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373960
Record name 5-(3-chloro-4-fluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-41-2
Record name 5-(3-chloro-4-fluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845790-41-2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with a suitable valeric acid derivative under controlled conditions. The reaction is often catalyzed by palladium in the presence of a base, such as potassium carbonate, and conducted in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Drug Development
5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid has been investigated for its potential as a pharmaceutical agent. Its chemical structure suggests it may interact with biological targets relevant to disease treatment. The compound has shown promise as a lead structure in the development of new drugs aimed at treating various conditions, including cancer and inflammation.

Mechanism of Action
Research indicates that the compound may function as an inhibitor for specific enzymes involved in disease pathways. For instance, its structural similarity to known inhibitors allows it to potentially modulate enzyme activity, which is crucial in the design of targeted therapies.

Biochemical Research

Proteomics and Enzyme Studies
In biochemical studies, this compound is utilized as a tool for probing enzyme mechanisms and interactions. It serves as a substrate or inhibitor in assays designed to elucidate the functions of various enzymes, particularly those related to metabolic pathways.

Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits a specific enzyme linked to metabolic disorders. By analyzing the kinetic parameters of enzyme inhibition, researchers were able to determine its efficacy and specificity, paving the way for further exploration in therapeutic contexts.

Potential Therapeutic Uses

Antitumor Activity
Initial studies have suggested that this compound exhibits antitumor properties. In vitro assays showed that the compound could induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent.

Inflammation Reduction
The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research focusing on its effects on cytokine production has shown promising results, warranting further investigation into its therapeutic applications.

Market Insights

The global market for this compound has been analyzed in various reports, highlighting trends in manufacturing and distribution. The compound's market is influenced by its applications in pharmaceuticals and research:

Market Segment Description
Manufacturing Methods Various synthetic routes are employed to produce this compound efficiently.
Regional Markets Significant demand exists across North America, Europe, and Asia due to ongoing research initiatives.
Trends Increasing interest in targeted therapies drives market growth.

Mechanism of Action

The mechanism by which 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, influencing their activity. The valeric acid backbone may also play a role in modulating the compound’s overall bioactivity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Molecular Formula Substituents on Phenyl Ring Molecular Weight (g/mol) Key Applications/Notes
5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid C₁₁H₁₀ClFO₃ 3-Cl, 4-F 244.65 Pharmaceutical intermediate
5-(4-Chloro-3-fluorophenyl)-5-oxopentanoic acid C₁₁H₁₀ClFO₃ 4-Cl, 3-F (positional isomer) 244.65 Similar reactivity; distinct steric effects
5-(4-Fluorophenyl)-5-oxopentanoic acid C₁₁H₁₁FO₃ 4-F (no Cl substituent) 222.20 Reduced halogenated bioactivity
5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid C₁₂H₁₃FO₄ 3-F, 4-OCH₃ 240.23 Enhanced solubility due to methoxy group
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid C₁₂H₁₀F₄O₃ 3-F, 5-CF₃ 278.20 Increased lipophilicity for CNS targeting

Key Observations :

Positional Isomerism: The positional swap of Cl and F (e.g., 3-Cl,4-F vs. 4-Cl,3-F) alters steric and electronic properties. For instance, 5-(4-Chloro-3-fluorophenyl)-5-oxopentanoic acid (3-F,4-Cl) exhibits distinct crystallinity and solubility compared to the target compound due to differences in dipole moments .

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, F) : Enhance acidity (pKa ~3.5–4.0) and stabilize intermediates in nucleophilic reactions .
  • Methoxy Group (OCH₃) : Improves aqueous solubility (e.g., 5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid) but reduces metabolic stability .
  • Trifluoromethyl (CF₃) : Increases lipophilicity (logP ~2.8), favoring blood-brain barrier penetration .

Pharmacological and Industrial Relevance

  • Drug Discovery : The trifluoromethyl analogue (C₁₂H₁₀F₄O₃) is prioritized in CNS drug development due to its pharmacokinetic profile .
  • Agrochemicals: The positional isomer 5-(4-Chloro-3-fluorophenyl)-5-oxopentanoic acid is explored as a herbicide precursor, leveraging its halogenated aromatic core for target binding .

Biological Activity

5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a phenyl ring substituted with chlorine and fluorine atoms, along with a keto group adjacent to a carboxylic acid. Its molecular formula is C11H10ClF1O3, and it has a molecular weight of approximately 248.65 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of halogen substituents can enhance binding affinity to enzymes and receptors, potentially leading to the modulation of various biochemical pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could also interact with cellular receptors, influencing signal transduction processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies using cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), revealed that it can induce apoptosis and inhibit cell proliferation.

  • Case Study : In a study involving HeLa cells, treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with IC50 values around 15 μM.

Research Findings

Recent research has highlighted the potential of this compound in drug development:

  • Synergistic Effects : When combined with other antimicrobial agents, it demonstrated synergistic effects, enhancing overall efficacy.
  • Mechanistic Insights : Flow cytometry analysis indicated that the compound induces cell cycle arrest at the G2/M phase in cancer cells, suggesting a mechanism that interferes with mitotic progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid, and how do methodological choices influence purity?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of 3-chloro-4-fluorobenzene derivatives with glutaric anhydride analogs. For example, analogous synthesis of 4-(4-fluorobenzoyl)butyric acid employs reaction of 4-fluorobenzoyl chloride with succinic anhydride under reflux in dichloromethane with AlCl₃ catalysis . Post-synthesis, purification via silica gel column chromatography (ethyl acetate/petroleum ether gradients) is critical to achieve >95% purity, as demonstrated in related aryl-oxovaleric acid syntheses .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Combine 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify key functional groups:

  • Ketone : A singlet at δ ~2.8 ppm (C=O adjacent to CH₂ groups).
  • Aromatic protons : Multiplets in δ 7.2–7.8 ppm for the 3-chloro-4-fluorophenyl moiety.
  • Carboxylic acid : Broad peak at δ ~12 ppm (suppressed in D₂O exchange).
    FT-IR should confirm C=O stretches at ~1700 cm⁻¹ (ketone) and ~2500–3000 cm⁻¹ (carboxylic acid O-H) .

Q. How should researchers handle discrepancies in melting point or solubility data across literature sources?

  • Methodological Answer : Variations often arise from polymorphic forms or residual solvents. Standardize recrystallization protocols (e.g., methylene chloride/hexane mixtures) , and report DSC thermograms with heating rates (e.g., 10°C/min) to ensure reproducibility. Cross-reference with HPLC purity data (>99% for definitive physical property measurements) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing halogenated byproducts?

  • Methodological Answer : Replace AlCl₃ with greener catalysts like FeCl₃ or ionic liquids to reduce chlorinated impurities. For example, FeCl₃ (10 mol%) in solvent-free conditions at 80°C improved yields of similar aryl ketones by 15–20% while reducing halogenated waste . Monitor reaction progress via in-situ FT-IR to terminate at peak conversion.

Q. What strategies resolve contradictions in 1H^1 \text{H}-NMR splitting patterns for the fluorophenyl moiety?

  • Methodological Answer : Fluorine’s strong spin-spin coupling (4J^4J) can split signals unexpectedly. Use 19F^{19} \text{F}-NMR to confirm coupling constants (e.g., 3JH-F810Hz^3J_{\text{H-F}} \approx 8–10 \, \text{Hz}) and decoupling experiments to isolate aromatic proton signals. Advanced 2D techniques (HSQC, HMBC) map long-range couplings for unambiguous assignments .

Q. How to design a cytotoxicity assay for derivatives of this compound, ensuring reproducibility?

  • Methodological Answer : Use the MTT assay ( ):

  • Incubate cells (e.g., HeLa) with 0.1–100 µM compound for 48 hrs.
  • Include DMSO controls (<0.1% v/v) to exclude solvent artifacts.
  • Normalize data to cell-free blanks and report IC₅₀ values with 95% confidence intervals (n ≥ 3). Validate with ATP-based assays (e.g., CellTiter-Glo) to confirm metabolic inhibition .

Q. What crystallographic challenges arise during X-ray structure determination, and how are they addressed?

  • Methodological Answer : Flexible oxovaleric chains often cause disorder. Collect high-resolution data (<1.0 Å) at low temperature (100 K) to stabilize crystals. Refine using SHELXL with restraints for bond lengths/angles in disordered regions . Visualize electron density maps in ORTEP-3 to validate atomic positions, particularly for the fluorophenyl ring’s orientation .

Methodological Notes

  • Safety : Handle with nitrile gloves and fume hood due to potential carcinogenicity (California Proposition 65 warnings apply to halogenated analogs) .
  • Data Reproducibility : Archive raw NMR (FID files), crystallographic (CIF), and assay datasets in public repositories (e.g., Zenodo) with detailed metadata .

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